molecular formula C16H23BrN2O3 B022545 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide CAS No. 107188-66-9

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

Numéro de catalogue: B022545
Numéro CAS: 107188-66-9
Poids moléculaire: 371.27 g/mol
Clé InChI: QAECXZXKVURFMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Salicylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, commonly known as FLB 457 or isoremoxipride, is a compound of significant interest in pharmacology due to its potent biological activity, particularly its affinity for dopamine receptors. This article provides a detailed overview of its biological activity, including its synthesis, receptor binding affinity, and therapeutic implications.

  • Molecular Formula : C16H23BrN2O3
  • CAS Number : 107188-74-9
  • Synonyms : FLB 457, Isoremoxipride

Synthesis and Structural Characteristics

The synthesis of FLB 457 involves the modification of benzoic acid derivatives to introduce the pyrrolidine moiety and bromine substitution. The compound's structure allows for significant interaction with dopamine receptors due to the presence of methoxy groups, which influence its pharmacological properties.

Dopamine Receptor Affinity

FLB 457 exhibits a high affinity for the dopamine D2 receptor, with an inhibition constant (KiK_i) of approximately 0.017 nM, indicating its potential as an antipsychotic agent. This high affinity is crucial for its effectiveness in modulating dopaminergic activity in the brain, which is implicated in various psychiatric disorders.

Antidopaminergic Properties

Research has demonstrated that FLB 457 can inhibit apomorphine-induced behavioral responses in animal models. This suggests that the compound may effectively reduce hyperactivity associated with dopaminergic overactivity, a common symptom in conditions like schizophrenia. Its antidopaminergic properties are attributed to its ability to bind selectively to D2 receptors without inducing significant extrapyramidal side effects typically associated with traditional antipsychotics .

Case Studies and Research Findings

  • Behavioral Studies : In a study investigating the effects of FLB 457 on hyperactivity induced by dopamine agonists, it was found that the compound significantly reduced locomotor activity in rodent models. This reduction supports its potential use as an antipsychotic with a lower risk of side effects compared to conventional treatments .
  • Receptor Binding Studies : Binding assays using radiolabeled FLB 457 demonstrated its high selectivity for D2 receptors over other neurotransmitter receptors. This selectivity is essential for minimizing unwanted side effects while maximizing therapeutic efficacy .
  • Comparative Efficacy : When compared to other benzamide derivatives and salicylamides, FLB 457 showed comparable or superior efficacy in both in vitro and in vivo settings. For instance, it was noted that structural modifications in related compounds led to varying degrees of receptor affinity and biological activity, highlighting the importance of specific functional groups in determining pharmacological outcomes .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Dopamine D2 AffinityHigh affinity (Ki=0.017nMK_i=0.017nM) for D2 receptors; potential antipsychotic effects
Behavioral EffectsReduces apomorphine-induced hyperactivity in rodent models
SelectivitySelective binding to D2 receptors with minimal binding to other neurotransmitter systems
Comparative StudiesEfficacy comparable to traditional antipsychotics but with lower extrapyramidal side effects

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C16_{16}H23_{23}BrN2_2O3_3
CAS Number: 107188-74-9
Molecular Weight: 371.27 g/mol

FLB 457 is characterized by its unique structure, which includes a bromine atom at the 5-position of a dimethoxy-substituted benzamide. This structural configuration is crucial for its biological activity and affinity for specific receptors.

Dopamine Receptor Modulation

FLB 457 has been extensively studied for its antidopaminergic properties. Research indicates that it exhibits high affinity for dopamine D2_2 receptors, making it a valuable tool for investigating dopaminergic pathways in the brain. Studies have shown that FLB 457 can effectively inhibit apomorphine-induced hyperactivity in animal models, suggesting its potential as an antipsychotic agent with a lower risk of extrapyramidal side effects compared to traditional dopamine antagonists .

Antipsychotic Research

The compound has been evaluated in various preclinical studies for its efficacy in treating schizophrenia and related disorders. Its selective action on dopamine receptors allows researchers to explore its therapeutic potential while minimizing adverse effects commonly associated with antipsychotic treatments .

Radiolabeled Studies

FLB 457 can be used in radiolabeled form for receptor binding studies. This application is critical in understanding the pharmacokinetics and dynamics of drug interactions at the receptor level. Such studies can provide insights into the drug's mechanism of action and help identify optimal dosing strategies .

Case Study 1: Behavioral Response Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of FLB 457 to evaluate their behavioral effects on dopamine-mediated responses. The findings indicated that FLB 457 was equipotent with other highly active compounds, demonstrating significant efficacy in reducing hyperactivity without inducing typical side effects associated with antipsychotics .

Case Study 2: Stereoelectronic Requirements

A detailed investigation into the stereoelectronic properties of FLB 457 revealed that modifications to its structure could enhance or diminish its receptor affinity. This study emphasized the importance of specific substituents on the benzamide structure and their impact on biological activity, paving the way for the development of more effective derivatives .

Comparative Data Table

PropertyFLB 457 (5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide)Other Antipsychotics
Dopamine D2_2 Affinity HighVariable
Extrapyramidal Side Effects LowHigh
Therapeutic Use Schizophrenia and related disordersSchizophrenia, bipolar disorder
Research Status Active in preclinical studiesEstablished clinical use

Propriétés

IUPAC Name

5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECXZXKVURFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910248
Record name 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107188-66-9
Record name 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.